molecular formula C9H20N2O2 B3091245 N1-(2-methoxyethyl)-L-leucinamide CAS No. 1217618-94-4

N1-(2-methoxyethyl)-L-leucinamide

Cat. No.: B3091245
CAS No.: 1217618-94-4
M. Wt: 188.27 g/mol
InChI Key: CWXFLZLSSFQJFN-QMMMGPOBSA-N
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Description

N1-(2-Methoxyethyl)-L-leucinamide is a modified derivative of L-leucinamide (CAS 687-51-4), a well-characterized substrate for aminopeptidases and arylamidases . The parent compound, L-leucinamide, consists of a leucine backbone with an amide group replacing the carboxylate.

Properties

IUPAC Name

(2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(2)6-8(10)9(12)11-4-5-13-3/h7-8H,4-6,10H2,1-3H3,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXFLZLSSFQJFN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyethyl)-L-leucinamide typically involves the reaction of L-leucine with 2-methoxyethylamine. The process begins with the protection of the carboxyl group of L-leucine, followed by the introduction of the methoxyethyl group through nucleophilic substitution. The final step involves deprotection to yield the desired compound. Common reagents used in this synthesis include protecting agents like tert-butoxycarbonyl (Boc) and deprotecting agents such as trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the use of hazardous reagents and solvents. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyethyl)-L-leucinamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 2-methoxyacetaldehyde or 2-methoxyacetic acid.

    Reduction: Formation of N1-(2-methoxyethyl)-L-leucine.

    Substitution: Formation of N1-(2-azidoethyl)-L-leucinamide or N1-(2-thioethyl)-L-leucinamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in enzyme inhibition and protein modification.

    Medicine: Studied for its potential as a therapeutic agent in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-methoxyethyl)-L-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Modifications

The N1-substituted L-leucinamide derivatives vary in substituent groups, leading to differences in molecular weight, solubility, and biological activity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Observed/Predicted Activity
N1-(2-Methoxyethyl)-L-leucinamide C₉H₂₀N₂O₂ 188.27 (calculated) Methoxyethyl, amide Enhanced solubility; potential protease substrate modulation
L-Leucinamide (parent compound) C₆H₁₄N₂O 130.19 Amide Substrate for aminopeptidases; elevated activity in gastric cancer
N-[(Benzyloxy)carbonyl]-L-leucyl-N-[(3S)-5-methyl-1-(methylsulfonyl)hexan-3-yl]-L-leucinamide C₂₈H₄₇N₃O₆S 553.75 Benzyloxycarbonyl, sulfonyl, amide Protease inhibition (e.g., cathepsin L) due to sulfonyl group
N-Formyl-L-methionyl-N-(1-carboxy-2-phenylethoxy)-L-leucinamide C₂₁H₃₁N₃O₆S 453.55 Formyl, methionine, carboxyethyl Enhanced stability; potential targeting of metalloproteases
N-Ethyl-L-leucinamide with phosphoryl group C₁₇H₂₈N₃O₅P 385.40 Phosphoryl, benzyloxycarbonyl Kinase or phosphatase modulation

Enzymatic Interactions

  • L-Leucinamide: Exhibits substrate specificity for aminopeptidases, with elevated activity in stomach cancer tissues compared to normal tissues. Hepatic cancer tissues show reduced activity .
  • This compound : The methoxyethyl group may sterically hinder enzyme binding, reducing cleavage efficiency compared to the parent compound. Alternatively, the ether oxygen could facilitate hydrogen bonding, enhancing affinity for specific isoforms.
  • Sulfonyl-containing analog () : The methylsulfonyl group likely acts as a protease inhibitor, mimicking transition states in enzymatic hydrolysis .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The methoxyethyl group in this compound increases polarity compared to lipophilic analogs like the benzyloxycarbonyl derivative .
  • Stability : Sulfonyl and phosphoryl groups (e.g., ) enhance resistance to enzymatic degradation but may reduce cell membrane permeability.
  • Bioavailability : Smaller derivatives like L-leucinamide (MW 130.19) likely exhibit better tissue penetration than bulkier analogs (e.g., MW 553.75 in ).

Biological Activity

N1-(2-methoxyethyl)-L-leucinamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an amide derivative of leucine, featuring a methoxyethyl substituent. Its molecular formula is C₁₃H₁₉N₃O₂, and it has a molecular weight of approximately 239.30 g/mol. The presence of the methoxyethyl group may influence its solubility and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cell viability, apoptosis, and potential anti-cancer properties.

  • Cell Viability : Studies indicate that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has shown effectiveness against acute myeloid leukemia (AML) cell lines, where it induces cell cycle arrest and apoptosis.
  • Apoptosis Induction : The compound appears to stimulate apoptosis through multiple pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors such as Bcl-2.
  • Target Interaction : It is believed that this compound interacts with specific enzymes or receptors involved in tumor progression, although detailed mechanisms remain under investigation.

Case Studies

A series of in vitro studies have been conducted to evaluate the biological effects of this compound:

StudyCell LineConcentrationObserved Effect
1MV4-11 (AML)0.1 - 100 µMDose-dependent reduction in viability after 48 hours
2K562 (CML)10 - 100 µMInduction of apoptosis via caspase activation
3HT-29 (Colorectal)5 - 50 µMG2/M phase arrest observed

Detailed Findings

  • Cytotoxicity : In a study involving the MV4-11 cell line, this compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range.
  • Mechanistic Insights : The compound's mechanism includes modulation of mitochondrial pathways and activation of caspases, leading to programmed cell death. Notably, it was observed to increase the expression of p21 and p27 while decreasing Bcl-2 levels in treated cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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